
Technical Guide: (4-Boc-aminophenyl)boronic
acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-Boc-Aminophenyl)Boronic Acid

Cat. No.: B1273576 Get Quote

CAS Number: 380430-49-9

This technical guide provides a comprehensive overview of (4-Boc-aminophenyl)boronic
acid, a versatile reagent in organic synthesis, particularly for drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of medicinal

chemistry and materials science.

Chemical Properties and Data
(4-Boc-aminophenyl)boronic acid, systematically named [4-[(2-methylpropan-2-

yl)oxycarbonylamino]phenyl]boronic acid, is a white to off-white crystalline powder. The tert-

butyloxycarbonyl (Boc) protecting group on the aniline moiety enhances its stability and

solubility in organic solvents, while the boronic acid functional group makes it a key participant

in various cross-coupling reactions.
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Property Value Reference

CAS Number 380430-49-9 [1]

Molecular Formula C₁₁H₁₆BNO₄ [1]

Molecular Weight 237.06 g/mol

Melting Point 199-204 °C (decomposes)

Appearance
White to off-white crystalline

powder
[1]

Purity ≥95.0%

Solubility

Soluble in Methanol. Soluble in

DMSO (100 mg/mL), and in a

mixture of 10% DMSO, 40%

PEG300, 5% Tween-80, and

45% saline (≥ 2.5 mg/mL).

[2][3]

pKa 8.0 ± 0.17 (Predicted) [4]

Experimental Protocols
Synthesis of (4-Boc-aminophenyl)boronic acid
A common synthetic route to (4-Boc-aminophenyl)boronic acid involves the protection of 4-

aminophenylboronic acid. A representative protocol is as follows:

Reaction Scheme:

4-aminophenylboronic acid + Di-tert-butyl dicarbonate (Boc)₂O → (4-Boc-
aminophenyl)boronic acid

Procedure:

In a suitable reaction vessel, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture

of tert-butanol and water.

Cool the solution to 0 °C using an ice bath.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution while maintaining the

temperature at 0 °C.

Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, ensuring the

temperature does not exceed 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, acidify the reaction mixture to pH 3-4 with a cold aqueous solution of

hydrochloric acid.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield (4-Boc-aminophenyl)boronic acid as a white solid. A molar yield

of 95% with a purity of 98% has been reported for a similar one-pot synthesis starting from

the corresponding carboxybenzeneboronic acid.[5]

Suzuki-Miyaura Coupling Reaction
(4-Boc-aminophenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling

reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. A

representative protocol for the coupling of (4-Boc-aminophenyl)boronic acid with 2-

bromopyridine is provided below.

Reaction Scheme:

(4-Boc-aminophenyl)boronic acid + 2-bromopyridine --[Pd(PPh₃)₄, K₂CO₃]--> N-Boc-4-

(pyridin-2-yl)aniline

Procedure:
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To an oven-dried Schlenk flask, add (4-Boc-aminophenyl)boronic acid (1.2 equivalents),

2-bromopyridine (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle

three times.

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents) to the flask

under the inert atmosphere.

Add a degassed mixture of a suitable solvent, such as 1,4-dioxane or a mixture of ethanol

and water, via syringe.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., ethyl acetate/hexanes gradient) to afford the desired biaryl product. Yields for

similar Suzuki coupling reactions involving 2-bromopyridine and various arylboronic acids

have been reported in the range of 62-95%.[6]

Visualization of Experimental Workflow and
Signaling Pathway
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-

Miyaura coupling reaction described above.
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1. Add Reactants:
(4-Boc-aminophenyl)boronic acid,

2-bromopyridine, K2CO3

2. Inert Atmosphere:
Evacuate and backfill

with Argon (3x)

3. Add Catalyst:
Pd(PPh3)4

4. Add Solvent:
Degassed 1,4-dioxane/water

5. Reaction:
Heat at 80-100°C

for 12-24h

6. Work-up:
Cool, add water,

extract with Ethyl Acetate

7. Purification:
Column Chromatography

Product:
N-Boc-4-(pyridin-2-yl)aniline

Click to download full resolution via product page

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Ubiquitin-Proteasome Signaling Pathway
(4-Boc-aminophenyl)boronic acid is a precursor for the synthesis of various biologically

active molecules, including proteasome inhibitors. These inhibitors play a crucial role in cancer

therapy by disrupting the ubiquitin-proteasome pathway, which is responsible for the

degradation of cellular proteins.
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Caption: The Ubiquitin-Proteasome pathway and the site of action for proteasome inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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